2-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5/c23-17-7-5-16(6-8-17)19-15-21-22(25-9-10-29(21)26-19)28-13-11-27(12-14-28)20-4-2-1-3-18(20)24/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBUHICXZHEYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential therapeutic applications in various medical fields. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of fluorinated phenyl and piperazine groups enhances its pharmacological properties.
- Molecular Formula : C19H19F2N5
- Molecular Weight : 363.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including kinases and phosphodiesterases, which are crucial in cancer and neurological disorders.
- Receptor Binding : The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against bacterial strains, suggesting potential applications in treating infections.
Biological Activity Overview
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives, including the target compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, the compound exhibited potent activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This suggests its potential as a therapeutic agent for fungal infections.
Case Study 3: Neuropharmacological Effects
Research on the neuropharmacological effects demonstrated that the compound modulates serotonin receptor activity, leading to anxiolytic effects in animal models. Behavioral assays showed reduced anxiety-like behaviors in treated subjects compared to controls.
Comparison with Similar Compounds
Modifications at Position 2 of the Pyrazolo[1,5-a]pyrazine Core
Substituents at position 2 influence steric bulk and electronic properties. For example:
- The methyl groups may hinder rotational freedom, affecting receptor fit .
- 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine ():
A simpler analog with a chlorine at position 4 (247.66 g/mol) lacks the piperazine moiety, reducing solubility and receptor interaction capacity. This highlights the critical role of the piperazine group in the parent compound .
Table 1: Substituent Effects at Position 2
*Calculated based on formula C22H18F2N4.
Variations in the Piperazine Substituent
The 4-(2-fluorophenyl)piperazine group is a key pharmacophore. Modifications here impact receptor selectivity:
- 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine ():
Introducing 2,5-dimethylphenyl on the piperazine increases steric bulk, which could reduce off-target binding but may compromise solubility . - FAUC 213 (Mentioned in ):
A related pyrazolo[1,5-a]pyridine derivative with a 4-chlorophenylpiperazine group shows how halogen substitutions modulate dopamine receptor affinity .
Table 2: Piperazine Modifications
*Calculated based on formula C24H23FN5.
Core Scaffold Variations
Replacing the pyrazolo[1,5-a]pyrazine core with other heterocycles alters electronic properties and binding:
Table 3: Core Scaffold Comparisons
*Based on compound 12 in .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 2-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine, and what are their critical optimization steps?
- Methodology : The compound is synthesized via reductive amination or nucleophilic substitution. For example, reductive amination involves reacting a pyrazolo[1,5-a]pyrimidine-2-carbaldehyde intermediate with 1-(2-fluorophenyl)piperazine in dichloromethane (DCM) using sodium triacetoxyborohydride (STAB) as a reducing agent. Purification is achieved via flash chromatography (0–100% ethyl acetate/heptane gradient) with yields up to 88% .
- Optimization : Key steps include controlling reaction temperature (0°C to room temperature), stoichiometric ratios (amine:aldehyde ≈ 1.2:1), and solvent selection (polar aprotic solvents enhance reactivity). Impurity removal requires gradient elution during chromatography .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structure and purity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl protons (δ 7.00–7.34 ppm), piperazine methylenes (δ 2.41–3.81 ppm), and pyrazolo[1,5-a]pyrazine core protons (δ 8.20–8.80 ppm) .
- ESI-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 435.2 for C₂₃H₂₀F₂N₆) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves bond lengths (e.g., C–F ≈ 1.35 Å) and dihedral angles between aromatic rings (77–79°) .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₂a receptor binding using [³H]SCH58261) .
- Enzyme Inhibition : Tyrosine kinase inhibition assessed via ATPase activity assays (IC₅₀ values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., cervical cancer HeLa cells) measure IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl positional isomers) influence biological activity and selectivity?
- SAR Insights :
- 2-Fluorophenyl vs. 4-Fluorophenyl : Substitution at the 2-position on the piperazine ring enhances adenosine A₂a receptor binding (Kᵢ = 120 nM) compared to 4-fluorophenyl derivatives (Kᵢ = 450 nM) due to steric and electronic effects .
- Piperazine Substitution : Replacing 2-fluorophenyl with 3,4-dichlorophenyl reduces kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM) .
Q. What computational strategies are used to predict ADME properties and optimize pharmacokinetics?
- In-Silico Tools :
- Molecular Docking : Glide SP mode (Schrödinger Suite) predicts binding poses with target proteins (e.g., ULK1 for autophagy inhibition) .
- ADME Prediction : SwissADME calculates logP (≈3.5), topological polar surface area (TPSA ≈ 60 Ų), and blood-brain barrier permeability (BBB+ = 0.85) .
- Validation : Correlate in-vitro permeability (Caco-2 assays) with computational predictions to refine lead compounds .
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural refinement?
- Strategies :
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
- SHELX Refinement : Use TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered fluorophenyl groups .
- Case Study : Refinement of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium derivatives required partitioning occupancy for overlapping fluorine atoms .
Q. What analytical methods ensure batch-to-batch consistency and stability under storage conditions?
- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time reproducibility (±0.1 min) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor impurities via LC-MS; fluorophenyl oxidation is a major degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
